
N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide: is a chemical compound characterized by the presence of three iodine atoms attached to a benzamide core, along with two chloroethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide typically involves the reaction of 3,4,5-triiodo-benzoic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, particularly at the iodine atoms or the chloroethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azido, thiocyanato, or other substituted derivatives.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Hydrolysis Products: The primary products are 3,4,5-triiodo-benzoic acid and N,N-bis(2-chloroethyl)amine.
科学研究应用
Chemistry: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide is used as a precursor in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as an anticancer agent. The chloroethyl groups can alkylate DNA, leading to the disruption of cellular processes and apoptosis in cancer cells.
Medicine: The compound’s ability to interact with biological macromolecules makes it a candidate for drug development. Its iodine content also suggests potential use in diagnostic imaging, such as in the development of contrast agents for X-ray or CT scans.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide primarily involves the alkylation of DNA. The chloroethyl groups form covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The iodine atoms may also contribute to the compound’s biological activity by enhancing its binding affinity to specific molecular targets.
相似化合物的比较
N,N-Bis(2-chloroethyl)amine: A related compound with similar alkylating properties but lacking the iodine atoms.
3,4,5-Triiodo-benzoic acid: Shares the triiodo-benzene core but lacks the chloroethyl groups.
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Another alkylating agent with a different aromatic core.
Uniqueness: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide is unique due to the presence of both chloroethyl and triiodo groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The iodine atoms enhance its potential for use in imaging and diagnostic applications, while the chloroethyl groups provide strong alkylating properties for therapeutic uses.
属性
CAS 编号 |
91092-19-2 |
|---|---|
分子式 |
C11H10Cl2I3NO |
分子量 |
623.82 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H10Cl2I3NO/c12-1-3-17(4-2-13)11(18)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H2 |
InChI 键 |
HPCDOGZARWAKHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1I)I)I)C(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
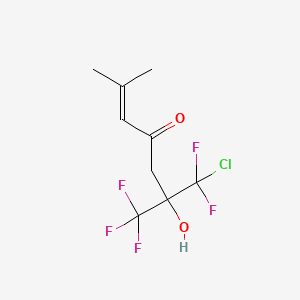
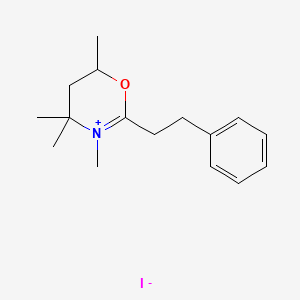
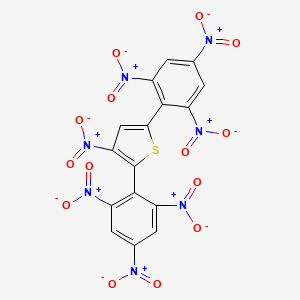
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
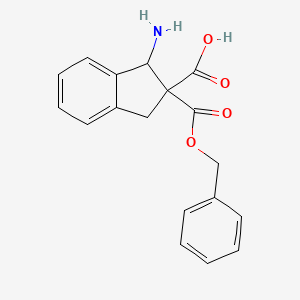
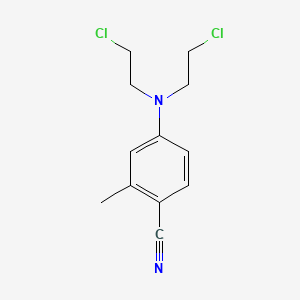
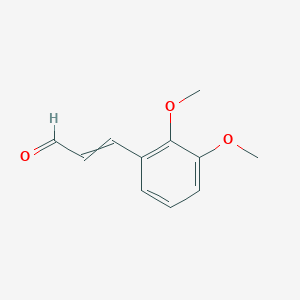


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
